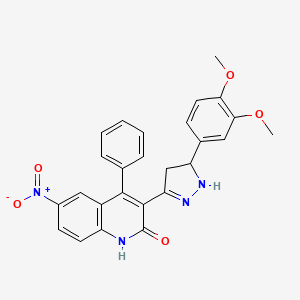
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and multiple functional groups such as nitro and methoxy groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.
Quinoline Core Construction: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aniline derivative to construct the quinoline core.
Nitration: The final step involves the nitration of the quinoline ring to introduce the nitro group at the desired position.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole and quinoline rings can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. For example:
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and quinoline features but lacks the pyrazole ring.
3,4-dimethoxyphenylethylamine: Contains the dimethoxyphenyl group but differs significantly in overall structure and function.
The uniqueness of 3-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-nitro-4-phenylquinolin-2(1H)-one lies in its combination of functional groups and rings, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C26H22N4O5 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
3-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-nitro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H22N4O5/c1-34-22-11-8-16(12-23(22)35-2)20-14-21(29-28-20)25-24(15-6-4-3-5-7-15)18-13-17(30(32)33)9-10-19(18)27-26(25)31/h3-13,20,28H,14H2,1-2H3,(H,27,31) |
InChIキー |
ZBUXYCUWZACLGT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


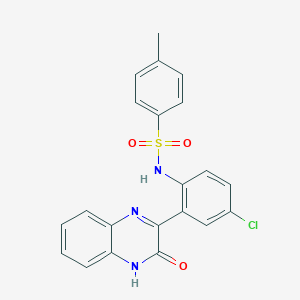
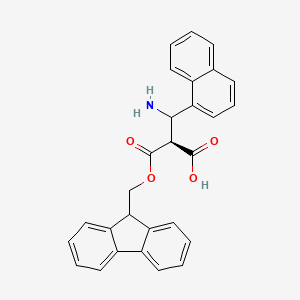
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
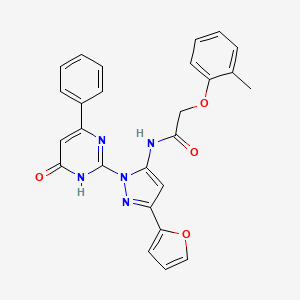
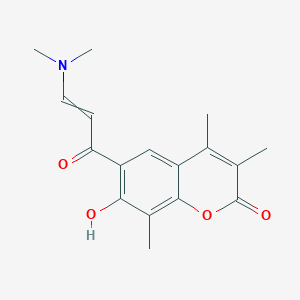

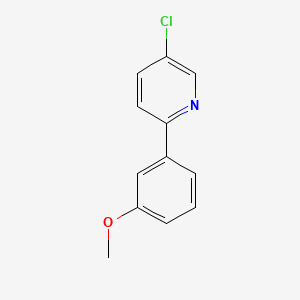
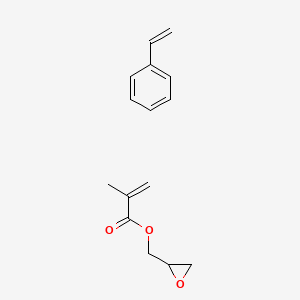
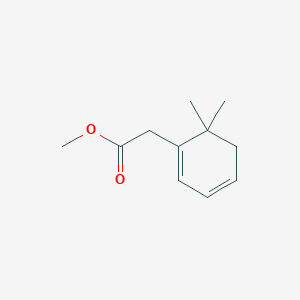

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
